

5-(Chloromethyl)-2-methylpyrimidin-4-amine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-(Chloromethyl)-2-methylpyrimidin-4-amine
Cat. No.:	B068334

[Get Quote](#)

An In-depth Technical Guide to **5-(Chloromethyl)-2-methylpyrimidin-4-amine**

Introduction

5-(Chloromethyl)-2-methylpyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core. This structure is a cornerstone in medicinal chemistry due to the diverse biological activities exhibited by pyrimidine derivatives. The compound is characterized by a reactive chloromethyl group at the 5-position, a methyl group at the 2-position, and an amine group at the 4-position. This specific arrangement of functional groups makes it a highly versatile and valuable building block in the synthesis of complex pharmaceutical agents. It is commonly handled as a free base and as a hydrochloride salt, the latter of which often exhibits enhanced solubility in polar solvents, making it more suitable for certain pharmaceutical applications.^[1] This guide provides a comprehensive overview of its chemical properties, reactivity, applications, and relevant experimental considerations for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The compound can be referenced by several identifiers and possesses distinct properties, which differ slightly between its free base form and its more commonly supplied hydrochloride salt.

5-(Chloromethyl)-2-methylpyrimidin-4-amine (Free Base)

This table summarizes the properties of the neutral compound.

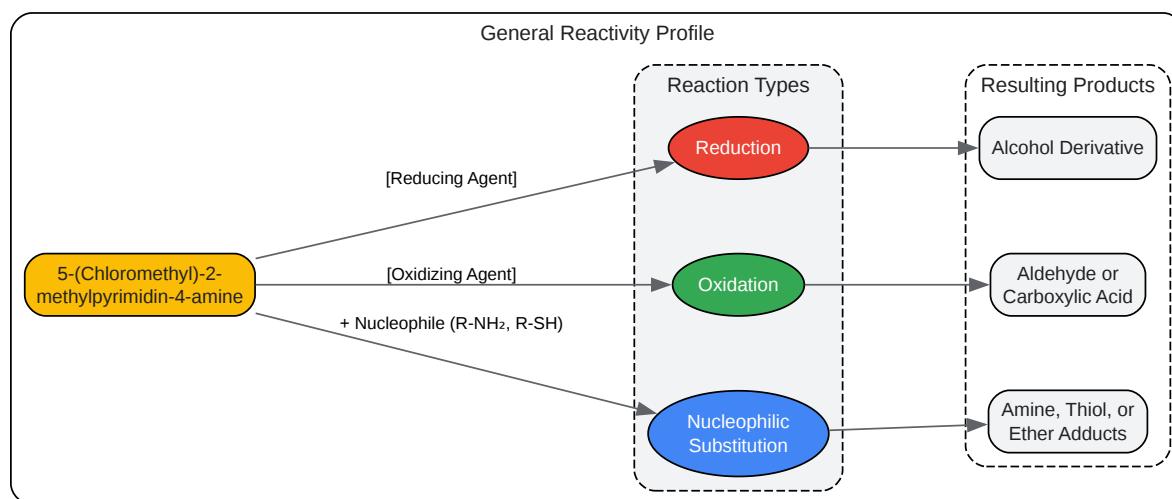
Property	Value	Source
IUPAC Name	5-(chloromethyl)-2-methylpyrimidin-4-amine	[2]
CAS Number	189745-28-6	[2]
Molecular Formula	C ₆ H ₈ ClN ₃	[2]
Molecular Weight	157.60 g/mol	[2]
Exact Mass	157.0406750 Da	[2]
InChI Key	AMLLQDUJVUQRGA-UHFFFAOYSA-N	[2]
SMILES	CC1=NC=C(C(=N1)N)CCl	[2]
XLogP3	0.6	[2]
Topological Polar Surface Area	51.8 Å ²	[2]

5-(Chloromethyl)-2-methylpyrimidin-4-amine Hydrochloride

This table summarizes the properties of the hydrochloride salt.

Property	Value	Source
Chemical Name	5-(chloromethyl)-2-methylpyrimidin-4-amine,hydrochloride	[3]
CAS Number	70476-08-3	[3]
Molecular Formula	C ₆ H ₉ Cl ₂ N ₃	[1] [3]
Molecular Weight	194.06 g/mol	[1] [3]
Exact Mass	193.0173527 Da	[3]
Boiling Point	296.4 °C at 760 mmHg	[3]
Density	1.29 g/cm ³	[3]
Flash Point	133 °C	[3]
Refractive Index	1.59	[3]

Reactivity and Chemical Profile


The primary site of reactivity on **5-(chloromethyl)-2-methylpyrimidin-4-amine** is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This reactivity is central to its utility as a synthetic intermediate.[\[1\]](#)

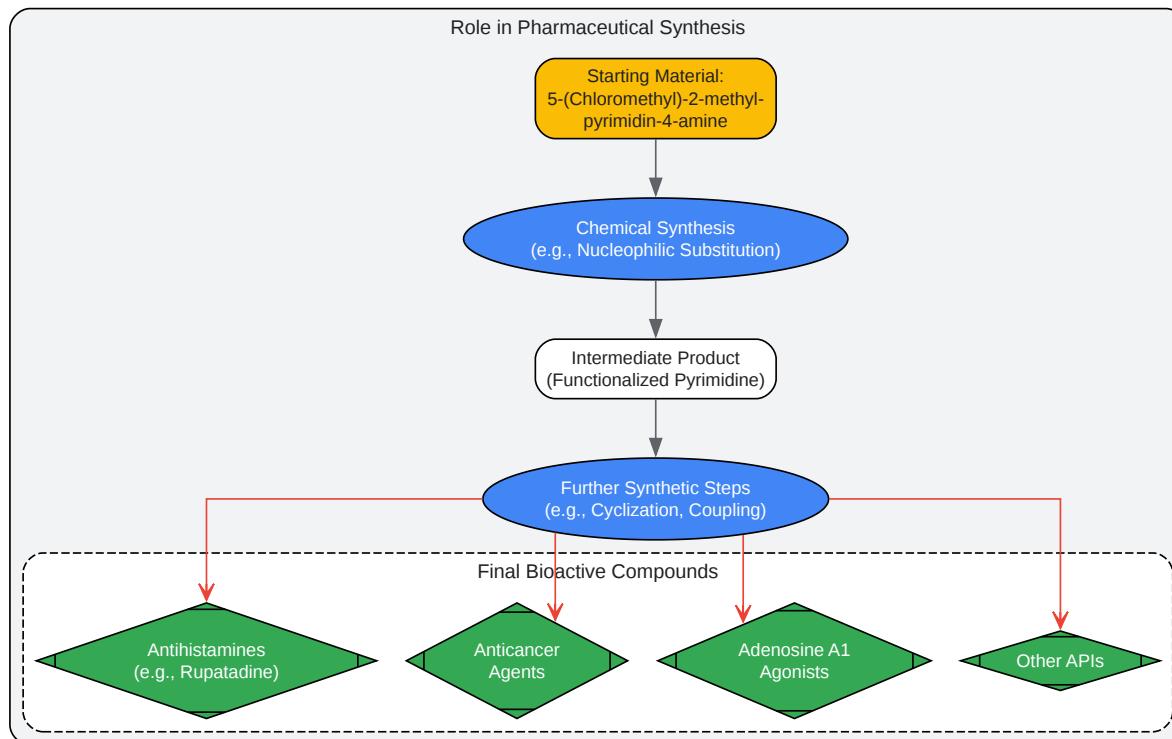
The main types of reactions it can undergo include:

- Nucleophilic Substitution: The chloromethyl group readily reacts with a wide range of nucleophiles, such as amines (R-NH₂), thiols (R-SH), and alkoxides (R-O⁻), to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This is the most common synthetic application of this compound.[\[1\]](#)
- Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid at the 5-position.[\[1\]](#)
- Reduction: The chloromethyl group can be reduced, leading to the formation of the corresponding alcohol.[\[1\]](#)

The mechanism of action for its biological activity, particularly when incorporated into larger molecules, often involves the pyrimidine core interacting with biological targets. The chloromethyl group itself can form covalent bonds with nucleophilic sites on proteins or nucleic acids, which can lead to the inhibition of enzyme activity or the disruption of cellular processes.

[1]

[Click to download full resolution via product page](#)


Caption: Chemical reactivity of **5-(chloromethyl)-2-methylpyrimidin-4-amine**.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various biologically active molecules. Its pyrimidine scaffold is a common feature in numerous therapeutic agents, and the reactive chloromethyl group allows for straightforward chemical modification and diversification.

- Antihistamines: It serves as a key intermediate in the synthesis of Rupatadine, a second-generation antihistamine used for treating allergic rhinitis and urticaria.[1]

- Adenosine A1 Receptor Agonists: It is used to create precursors for highly potent agonists of the Adenosine A1 receptor, which are targets for cardiovascular and neurological conditions. [\[1\]](#)
- Anticancer Research: Pyrimidine derivatives synthesized from this compound have demonstrated significant cytotoxic activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13).[\[1\]](#)
- Antibacterial Agents: Structurally related compounds have shown promising activity against various bacterial strains, indicating its potential as a scaffold for new antibacterial drugs.[\[1\]](#)
- Anti-inflammatory and Analgesic Agents: Studies on related pyrimidine derivatives have shown potent analgesic and anti-inflammatory effects, suggesting its utility in developing new treatments for pain and inflammation.[\[1\]](#)
- Antihypertensive Agents: Research indicates that pyrimidine derivatives related to this compound may have potential as antihypertensive agents, possibly acting as alpha-2-imidazoline receptor agonists.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow of the compound as a key intermediate in drug discovery.

Experimental Protocols

A specific, peer-reviewed protocol for the synthesis of **5-(chloromethyl)-2-methylpyrimidin-4-amine** was not available in the searched literature. However, a representative protocol for the reaction of a chloromethyl-substituted heterocycle with an amine, which is a key step in its utilization, can be generalized from similar reported syntheses.

Representative Protocol: Nucleophilic Substitution with an Amine

This protocol is an illustrative example of how **5-(chloromethyl)-2-methylpyrimidin-4-amine** might be used in a subsequent synthetic step.

- Reagents and Materials:

- **5-(Chloromethyl)-2-methylpyrimidin-4-amine** (1.0 eq)
- Target amine/nucleophile (1.1 - 1.5 eq)
- Anhydrous base (e.g., K_2CO_3 , Et_3N) (2.0 - 3.0 eq)
- Anhydrous solvent (e.g., DMF, Acetonitrile, Isopropanol)
- Reaction vessel, magnetic stirrer, condenser, and inert atmosphere setup (e.g., Nitrogen or Argon).

- Procedure:

- To a clean, dry reaction vessel under an inert atmosphere, add **5-(chloromethyl)-2-methylpyrimidin-4-amine** and the chosen anhydrous solvent.
- Add the anhydrous base to the mixture and stir for 10-15 minutes at room temperature.
- Add the target amine/nucleophile to the suspension.
- Heat the reaction mixture to a suitable temperature (e.g., 60-90 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by pouring the mixture into cold water.
- Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purification:
 - The crude product can be purified using standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system to yield the pure substituted product.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data such as ^1H NMR, ^{13}C NMR, and IR spectra for **5-(chloromethyl)-2-methylpyrimidin-4-amine** are not readily available in the public domain literature searched. However, based on its chemical structure, the following characteristic signals would be expected:

- ^1H NMR:
 - A singlet corresponding to the methyl protons ($-\text{CH}_3$) at the 2-position.
 - A singlet for the protons of the chloromethyl group ($-\text{CH}_2\text{Cl}$) at the 5-position.
 - A broad singlet for the amine protons ($-\text{NH}_2$) at the 4-position.
 - A singlet for the lone proton on the pyrimidine ring.
- ^{13}C NMR:
 - Signals corresponding to the carbon atoms of the pyrimidine ring.
 - A signal for the methyl carbon ($-\text{CH}_3$).
 - A signal for the chloromethyl carbon ($-\text{CH}_2\text{Cl}$).
- IR Spectroscopy:
 - Stretching vibrations for N-H bonds of the primary amine.

- Stretching vibrations for C-H bonds (both aromatic and aliphatic).
- Characteristic C=N and C=C stretching vibrations from the pyrimidine ring.
- A C-Cl stretching vibration.
- Mass Spectrometry:
 - A molecular ion peak corresponding to its exact mass, showing a characteristic M+2 isotopic pattern due to the presence of chlorine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride | 70476-08-3 | Benchchem [benchchem.com]
- 2. 4-Amino-5-(chloromethyl)-2-methylpyrimidine | C6H8CIN3 | CID 421245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- To cite this document: BenchChem. [5-(Chloromethyl)-2-methylpyrimidin-4-amine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b068334#5-chloromethyl-2-methylpyrimidin-4-amine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com